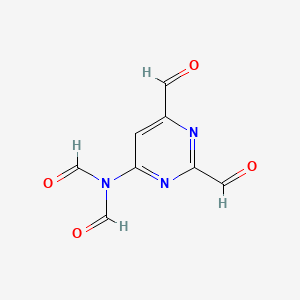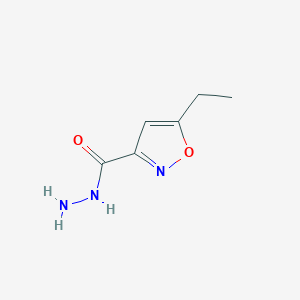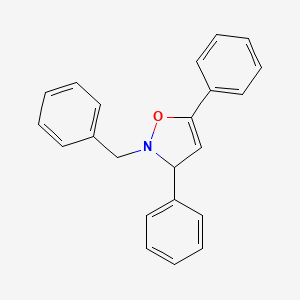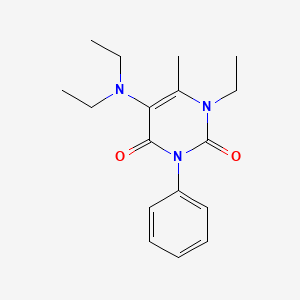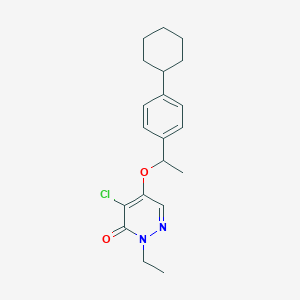
4-Chloro-5-(1-(4-cyclohexylphenyl)ethoxy)-2-ethylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(1-(4-cyclohexylphenyl)ethoxy)-2-ethylpyridazin-3(2H)-one is a complex organic compound with a unique structure that combines a pyridazinone core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(1-(4-cyclohexylphenyl)ethoxy)-2-ethylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.
Introduction of the Ethyl Group: This step often involves alkylation reactions using ethyl halides under basic conditions.
Attachment of the 4-Chloro and 1-(4-Cyclohexylphenyl)ethoxy Groups: These groups can be introduced through nucleophilic substitution reactions, where the pyridazinone core is treated with the corresponding chloro and ethoxy derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(1-(4-cyclohexylphenyl)ethoxy)-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents, such as reducing the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a wide range of functionalized pyridazinones.
Scientific Research Applications
4-Chloro-5-(1-(4-cyclohexylphenyl)ethoxy)-2-ethylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of enzyme interactions and as a potential lead compound in drug discovery.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(1-(4-cyclohexylphenyl)ethoxy)-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(1-(4-phenyl)ethoxy)-2-ethylpyridazin-3(2H)-one: Similar structure but lacks the cyclohexyl group.
4-Chloro-5-(1-(4-cyclohexylphenyl)ethoxy)-2-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-Chloro-5-(1-(4-cyclohexylphenyl)ethoxy)-2-ethylpyridazin-3(2H)-one is unique due to the presence of both the cyclohexyl and ethyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to similar compounds.
Properties
CAS No. |
88093-58-7 |
|---|---|
Molecular Formula |
C20H25ClN2O2 |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
4-chloro-5-[1-(4-cyclohexylphenyl)ethoxy]-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C20H25ClN2O2/c1-3-23-20(24)19(21)18(13-22-23)25-14(2)15-9-11-17(12-10-15)16-7-5-4-6-8-16/h9-14,16H,3-8H2,1-2H3 |
InChI Key |
CWRCAYSGKLGBNI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)OC(C)C2=CC=C(C=C2)C3CCCCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


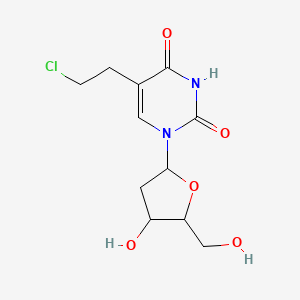
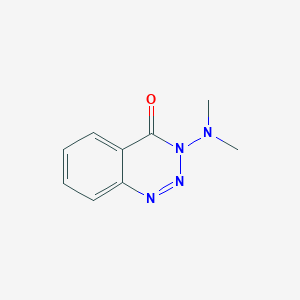
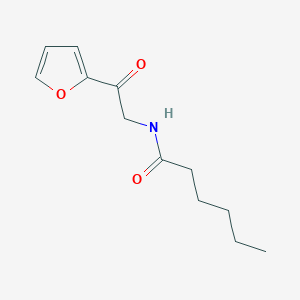
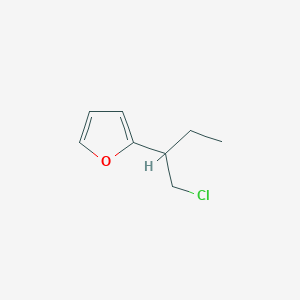
![2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910101.png)
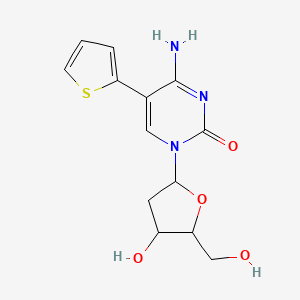
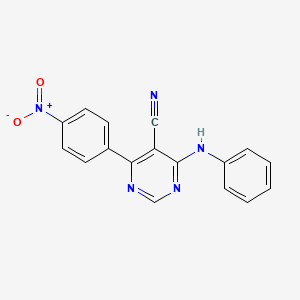
![2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile](/img/structure/B12910115.png)
![N-[3-(Furan-2-yl)propyl]-N-(3-methylphenyl)acetamide](/img/structure/B12910117.png)
